molecular formula C20H20N6O2S B12161036 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide

4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide

Cat. No.: B12161036
M. Wt: 408.5 g/mol
InChI Key: MALYUXHCOGWWCH-UHFFFAOYSA-N
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Description

4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring, a phenyl group, and a thiadiazole moiety. This compound is of significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole moiety, which is then coupled with a piperazine derivative. The reaction conditions often involve the use of polar aprotic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and thiadiazole-containing molecules. Examples are:

Uniqueness

What sets 4-phenyl-N-{3-[(2E)-1,3,4-thiadiazol-2(3H)-ylidenecarbamoyl]phenyl}piperazine-1-carboxamide apart is its unique combination of a piperazine ring and a thiadiazole moiety, which provides a distinct set of chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various chemical reactions .

Properties

Molecular Formula

C20H20N6O2S

Molecular Weight

408.5 g/mol

IUPAC Name

4-phenyl-N-[3-(1,3,4-thiadiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H20N6O2S/c27-18(23-19-24-21-14-29-19)15-5-4-6-16(13-15)22-20(28)26-11-9-25(10-12-26)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2,(H,22,28)(H,23,24,27)

InChI Key

MALYUXHCOGWWCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=NN=CS4

Origin of Product

United States

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